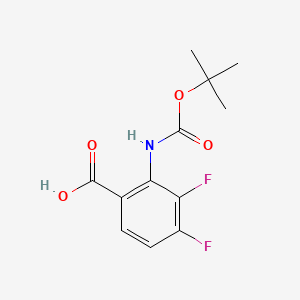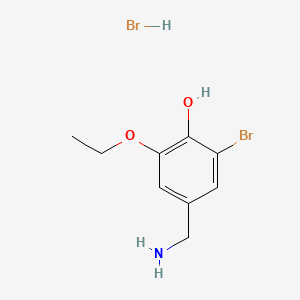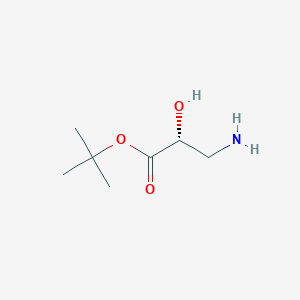
3-(Azidomethyl)-6-chloro-2-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azidomethyl)-6-chloro-2-methoxypyridine is a chemical compound that features a pyridine ring substituted with an azidomethyl group at the 3-position, a chlorine atom at the 6-position, and a methoxy group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-6-chloro-2-methoxypyridine typically involves the introduction of the azidomethyl group onto a pre-formed pyridine ring. One common method is the nucleophilic substitution reaction where a halomethylpyridine is treated with sodium azide. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
3-(Azidomethyl)-6-chloro-2-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine.
Cycloaddition: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF or DMSO.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 3-(Aminomethyl)-6-chloro-2-methoxypyridine.
Cycloaddition: Triazole derivatives when reacted with alkynes.
科学研究应用
3-(Azidomethyl)-6-chloro-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 3-(Azidomethyl)-6-chloro-2-methoxypyridine depends on its specific application. In bioorthogonal chemistry, the azido group reacts selectively with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition, forming stable triazole linkages. This reaction is highly specific and does not interfere with other biological processes, making it useful for labeling and tracking biomolecules.
相似化合物的比较
Similar Compounds
3-(Azidomethyl)-6-chloro-2-methoxypyridine: Features an azidomethyl group, chlorine, and methoxy group on a pyridine ring.
3,3-Bis(azidomethyl)oxetane: Contains two azidomethyl groups on an oxetane ring.
3-Azidomethyl-3-methyloxetane: Contains an azidomethyl group and a methyl group on an oxetane ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential applications compared to other azidomethyl-substituted compounds. The presence of the chlorine and methoxy groups can influence its reactivity and interactions in chemical and biological systems.
属性
分子式 |
C7H7ClN4O |
|---|---|
分子量 |
198.61 g/mol |
IUPAC 名称 |
3-(azidomethyl)-6-chloro-2-methoxypyridine |
InChI |
InChI=1S/C7H7ClN4O/c1-13-7-5(4-10-12-9)2-3-6(8)11-7/h2-3H,4H2,1H3 |
InChI 键 |
GCKNPNVRTDMHRG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=N1)Cl)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525214.png)
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13525217.png)





![6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13525241.png)
![2-chloro-5-[(2S)-oxiran-2-yl]pyridine](/img/structure/B13525247.png)


![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-difluoroethyl]benzoic acid](/img/structure/B13525274.png)


